molecular formula C14H15N3O3S B11055503 1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid

1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B11055503
M. Wt: 305.35 g/mol
InChI Key: QQBFDMZXBNSSDT-UHFFFAOYSA-N
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Description

1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid is a heterocyclic compound that contains both a thienopyridine and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid typically involves the condensation of 3-aminothieno[2,3-b]pyridine with piperidine-4-carboxylic acid. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the thienopyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Aminothieno[2,3-b]pyridine: Shares the thienopyridine core but lacks the piperidine moiety.

    Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the thienopyridine core.

    Thieno[2,3-b]pyridine derivatives: Various derivatives with different substituents on the thienopyridine ring.

Uniqueness

1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid is unique due to the combination of the thienopyridine and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in the individual components .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

1-(3-aminothieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H15N3O3S/c15-10-9-2-1-5-16-12(9)21-11(10)13(18)17-6-3-8(4-7-17)14(19)20/h1-2,5,8H,3-4,6-7,15H2,(H,19,20)

InChI Key

QQBFDMZXBNSSDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C3=C(S2)N=CC=C3)N

Origin of Product

United States

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